molecular formula C6H10O2 B7766001 1-methylcyclopropyl acetate

1-methylcyclopropyl acetate

Cat. No.: B7766001
M. Wt: 114.14 g/mol
InChI Key: MJRMRENRBUDEGM-UHFFFAOYSA-N
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Description

1-Methylcyclopropyl acetate is a cyclopropane-derived ester characterized by a methyl-substituted cyclopropane ring linked to an acetyloxy group. Cyclopropane rings are known for their high ring strain, which influences reactivity and stability, making such compounds valuable in stereoselective synthesis and drug design .

Properties

IUPAC Name

(1-methylcyclopropyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(7)8-6(2)3-4-6/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRMRENRBUDEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-methylcyclopropyl acetate can be synthesized through several methods. One common approach involves the reaction of 1-methylcyclopropanol with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the acetylation process.

Industrial Production Methods: In an industrial setting, the production of 1-acetoxy-1-methylcyclopropane may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-methylcyclopropyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group, yielding 1-methylcyclopropanol.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: 1-Methylcyclopropanol.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Pharmaceutical Industry

1-Methylcyclopropyl acetate serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural properties allow it to participate in reactions such as esterification and alkylation, facilitating the formation of complex molecules with potential therapeutic effects.

Case Study: Antimalarial Compounds
Recent studies have explored the use of 1-methylcyclopropyl acetate in developing antimalarial agents. For example, modifications involving this compound have shown promising results in enhancing the efficacy of certain cyclic peptides against Plasmodium falciparum, suggesting its potential role in combating drug resistance in malaria treatments .

Agricultural Chemicals

The compound is also utilized in the formulation of agricultural chemicals. Its unique chemical structure allows it to function effectively as a pesticide or herbicide intermediate, contributing to the development of safer and more effective agricultural products.

Case Study: Biodegradability Assessment
Microbial assays have been conducted to assess the biodegradability of 1-methylcyclopropyl acetate, indicating its environmental impact and suitability for use in sustainable agricultural practices.

Industrial Chemistry

In industrial applications, 1-methylcyclopropyl acetate is employed in processes such as solvent extraction due to its unique solvency properties. It can dissolve a wide range of organic compounds, making it valuable for cleaning and extraction processes.

Table: Comparison of Solvent Properties

Property1-Methylcyclopropyl AcetateAcetoneEthanol
Boiling Point (°C)1395678
Density (g/cm³)0.920.790.789
Miscibility with WaterSlightly miscibleMiscibleMiscible

Mechanism of Action

The mechanism of action of 1-acetoxy-1-methylcyclopropane involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and 1-methylcyclopropanol, which may interact with various enzymes and receptors in biological systems. The compound’s effects are mediated through pathways involving these molecular interactions, influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-methylcyclopropyl acetate with structurally related cyclopropane esters and acetates, emphasizing molecular properties, hazards, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Flash Point (°C) Key Hazards Applications References
1-Methylcyclopropyl acetate C₆H₁₀O₂ (inferred) ~114.14 (estimated) Not reported Not reported Likely flammable (inferred from esters) Organic synthesis intermediate (hypothetical) -
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid C₆H₁₀O₂S 162.2 Not reported Not reported Irritant (skin/eyes) Intermediate for Montelukast (asthma drug)
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride C₇H₁₄ClNO₂ 184.65 Not reported Not reported No acute toxicity reported Pharmaceutical intermediate
2-Methoxy-1-methylethyl acetate C₆H₁₂O₃ 132.16 145.8 333 Flammable (GHS02), STOT SE 3 (drowsiness) Solvent, industrial applications
Ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate C₁₀H₁₄O₄ 198.2 Not reported Not reported Lab use only Research chemical

Key Comparative Insights

Structural Features and Reactivity
  • Substituent Effects: 1-Methylcyclopropyl acetate lacks bulky or polar substituents (e.g., cyano, phenyl) seen in analogs like (1S,2S,3S)-2-cyano-3-methyl-1-(p-tolyl)cyclopropyl acetate . This simplicity may enhance its volatility and reduce steric hindrance in reactions. 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid contains a thiol group, increasing its reactivity in nucleophilic substitutions and metal coordination, critical for drug synthesis .
Physical Properties
  • Volatility : 1-Methylcyclopropyl acetate likely has a lower boiling point than bulkier esters like dicyclopentenyloxyethyl acrylate (248.3 g/mol) due to its smaller molecular weight (~114 vs. 248.3 g/mol).
  • Stability: Cyclopropane rings in all analogs confer strain, but electron-withdrawing groups (e.g., cyano in ) may enhance stability against ring-opening reactions .

Biological Activity

1-Methylcyclopropyl acetate is an organic compound with unique structural properties that contribute to its biological activities. This compound, characterized by a cyclopropane ring linked to an acetate group, has garnered interest in various fields, including pharmaceuticals and food technology. This article reviews the biological activity of 1-methylcyclopropyl acetate, focusing on its antimicrobial properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of 1-methylcyclopropyl acetate is C6H10O2C_6H_{10}O_2. Its structure includes a methyl group attached to a cyclopropane ring, which influences its reactivity and biological interactions.

PropertyDescription
Molecular FormulaC₆H₁₀O₂
Functional GroupsEster (acetate)
Structural CharacteristicsCyclopropane ring

Antimicrobial Activity

1-Methylcyclopropyl acetate has shown promising antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of bacteria such as Escherichia coli and Listeria monocytogenes, making it a potential candidate for food preservation and safety applications.

Case Studies

  • Antimicrobial Efficacy : Research demonstrated that 1-methylcyclopropyl acetate exhibited significant antibacterial effects when incorporated into food packaging materials. The compound's ability to alter membrane permeability was noted as a key mechanism for its antimicrobial action .
  • Comparative Studies : In comparative studies with other compounds, 1-methylcyclopropyl acetate outperformed some traditional preservatives in terms of efficacy against specific foodborne pathogens, suggesting its potential as an alternative preservative .

The mechanisms through which 1-methylcyclopropyl acetate exerts its biological effects include:

  • Membrane Disruption : The compound interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Ethylene Production : Similar to 1-methylcyclopropene (1-MCP), it may inhibit ethylene production in fruits, thereby delaying ripening and senescence processes .

Applications in Food Technology

Due to its antimicrobial properties, 1-methylcyclopropyl acetate is being explored for use in active food packaging systems. Its inclusion in biodegradable films can enhance food safety by extending shelf life and reducing spoilage.

Summary of Findings

Study FocusFindings
Antimicrobial ActivityEffective against E. coli and Listeria
MechanismDisrupts cell membranes; inhibits ethylene
ApplicationPotential use in food packaging

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methylcyclopropyl acetate, and how are purity and yield optimized?

  • Methodology : The compound is synthesized via acetylation of 1-methylcyclopropanol using acetic anhydride or acetyl chloride under controlled conditions. Purification involves fractional distillation (bp 111–113°C) to isolate the product from unreacted reagents and byproducts. Analytical techniques like gas chromatography (GC) or preparative vapor-phase chromatography (vpc) are critical for purity assessment, as described in early pyrolysis studies .
  • Key Data : Boiling point (111–113°C) aligns with literature values, and yields depend on reaction stoichiometry and catalyst selection.

Q. What standard analytical methods are recommended for characterizing 1-methylcyclopropyl acetate?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while GC-MS identifies volatile impurities. Infrared (IR) spectroscopy verifies ester functional groups (C=O stretch ~1740 cm⁻¹). For pyrolysis studies, preparative vpc is essential for isolating reaction products like 2-methylallyl acetate .

Advanced Research Questions

Q. How does pyrolysis of 1-methylcyclopropyl acetate proceed mechanistically, and what factors influence product distribution?

  • Methodology : Pyrolysis at 465–485°C induces cyclopropane ring opening via homolytic cleavage, forming allylic acetates (e.g., 2-methylallyl acetate). Reaction monitoring via GC-MS and kinetic studies (e.g., time-resolved product analysis) reveal temperature-dependent selectivity.
  • Data Contradictions : reports 52% conversion to 2-methylallyl acetate, while notes quantitative conversion in trimethyl derivatives. These discrepancies suggest substituent effects on radical stability and transition-state energetics .

Q. Why do discrepancies exist in reaction rates between decarbonylation and perester thermolysis for generating 1-methylcyclopropyl radicals?

  • Methodology : Comparative kinetic studies (e.g., Arrhenius analysis) and computational modeling (DFT) assess bond dissociation energies. highlights a 45-fold rate acceleration in decarbonylation vs. perester thermolysis, attributed to competing one-bond (O–O) vs. two-bond cleavage mechanisms .
  • Hypothesis : Methyl substituents may stabilize radicals in decarbonylation but not in perester pathways due to mechanistic shifts.

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